Product packaging for 5-Azaspiro[2.4]heptane hydrochloride(Cat. No.:CAS No. 3659-21-0)

5-Azaspiro[2.4]heptane hydrochloride

Cat. No.: B1376907
CAS No.: 3659-21-0
M. Wt: 133.62 g/mol
InChI Key: NCTCZAISXOQDKD-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane hydrochloride (CAS 3659-21-0) is a spirocyclic chemical building block of significant interest in pharmaceutical research and development. This compound, with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol , serves as a versatile synthon for discovering novel bioactive molecules. Research has demonstrated the value of the 5-azaspiro[2.4]heptane scaffold in the development of potent dual orexin receptor antagonists . The orexin system regulates sleep-wake cycles and arousal, making this core structure particularly valuable for central nervous system (CNS) drug discovery programs. Lead compounds featuring this scaffold have exhibited potent activity against both orexin 1 and orexin 2 receptors, along with favorable drug metabolism and pharmacokinetic (DMPK) properties including low cytochrome P450 inhibition potential, good brain penetration, and oral bioavailability in preclinical models . The compound is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to use, as this compound may cause irritation (H315-H319-H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1376907 5-Azaspiro[2.4]heptane hydrochloride CAS No. 3659-21-0

Properties

IUPAC Name

5-azaspiro[2.4]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(1)3-4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCZAISXOQDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743415
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3659-21-0
Record name 5-Azaspiro[2.4]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-azaspiro[2.4]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane hydrochloride typically involves the reaction of a suitable precursor with a nitrogen source under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an amine derivative .

Scientific Research Applications

Hepatitis C Virus Inhibitors

One of the most significant applications of 5-azaspiro[2.4]heptane hydrochloride is its role as an intermediate in the synthesis of HCV NS5A inhibitors. These inhibitors are crucial in the development of antiviral therapies for hepatitis C, a viral infection that affects millions globally. The compound's derivatives have shown promise in inhibiting the replication of HCV, which is essential for developing effective treatments .

Antiviral Research

The compound has been investigated for its potential as a building block in the development of other antiviral agents beyond HCV. Its structural properties allow for modifications that can enhance antiviral activity against various viruses, making it a versatile candidate for further research in antiviral drug development .

Case Study: Synthesis of HCV Inhibitors

In a study published in 2010, researchers demonstrated that derivatives of this compound could effectively inhibit HCV replication in vitro. The study highlighted the compound's ability to interfere with viral protein synthesis, showcasing its potential as a therapeutic agent against hepatitis C infections .

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships (SAR) of 5-azaspiro[2.4]heptane derivatives have revealed insights into how modifications to the nitrogen-containing spirocyclic structure can enhance biological activity. These studies are critical for optimizing lead compounds for clinical development and understanding their mechanisms of action against viral targets .

Summary Table of Applications

Application AreaDetails
Antiviral Drug DevelopmentIntermediate for HCV NS5A inhibitors; potential for other viruses
Synthetic ChemistryImproved synthesis methods for large-scale production
Structure-Activity StudiesInsights into optimizing derivatives for enhanced biological activity

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Derivatives

Key Observations :
  • Fluorination (e.g., 7-fluoro or 7,7-difluoro derivatives) increases molecular weight and lipophilicity, improving membrane permeability and metabolic stability .
  • Piperidinyl substitution expands the molecule’s size, enabling interactions with larger binding pockets (e.g., G protein-coupled receptors) .

Pharmacological and Industrial Relevance

  • Drug Discovery: 5-Azaspiro[2.4]heptane cores are used in tetrahydroisoquinoline-based kinase inhibitors (e.g., Example 1 in : LCMS [M+H]+ = 452.2) .
  • Safety Profiles : The hydrochloride form exhibits moderate hazards (H302: harmful if swallowed), while complex derivatives (e.g., tetrahydrochloride salts) require stringent handling due to higher toxicity .
  • Commercial Availability : Suppliers like PharmaBlock and Enamine offer custom derivatives (e.g., ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride, CAS: 2007919-30-2) for high-throughput screening .

Biological Activity

5-Azaspiro[2.4]heptane hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that includes a nitrogen atom within its bicyclic framework. This structural characteristic is believed to influence its biological activity significantly, particularly in relation to various neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, specifically dopamine and serotonin receptors. Research indicates that the compound may act as both an agonist and antagonist at these sites, modulating neurotransmitter release and signaling pathways involved in mood regulation and anxiety.

Key Findings:

  • Dopamine Receptors : The compound exhibits high affinity for the D3 receptor, which is implicated in addiction and mood disorders. It has been shown to attenuate the effects of drugs of abuse in animal models, suggesting potential as an anti-addiction medication .
  • Serotonin Receptors : Preliminary studies suggest anxiolytic and antidepressant-like properties, indicating its utility in treating psychiatric conditions.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Parameter Value
Fraction Absorbed (Fa%)70% (moderate absorption)
Volume of Distribution (Vss)4.9 L/kg (moderate distribution)
Blood Clearance (Clb)32.9 mL/min/kg (moderate clearance)
Half-Life (T1/2)2.3 hours
Bioavailability (F%)49%

These parameters indicate a favorable pharmacokinetic profile for further development as a therapeutic agent .

Case Studies

  • Neuropharmacological Studies : In vitro assays demonstrated that this compound can modulate receptor activity at both dopamine and serotonin receptors, suggesting implications for treating conditions like depression and anxiety disorders.
  • Addiction Models : Animal studies have shown that compounds similar to this compound can reduce drug-seeking behavior in models of addiction, highlighting their potential role in addiction therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Name Structural Features Unique Characteristics
7-Methoxy-5-azaspiro[2.4]heptaneContains methoxy groupDifferent receptor interaction profile
7,7-Difluoro-5-azaspiro[2.4]heptaneDifluorination at the 7-positionPotential enzyme inhibition activity
1,2,4-Triazolyl derivativesIncorporates triazole ringHigh selectivity for D3 receptor

This comparative analysis reveals that while these compounds share structural similarities, their distinct modifications lead to varied biological activities and therapeutic potentials .

Q & A

Q. How is this compound utilized in the synthesis of HCV protease inhibitors?

  • Methodological Answer : The compound serves as a rigid scaffold in Ledipasvir intermediates, where its spirocyclic geometry aligns substituents for optimal NS5A protein binding. Key steps include Suzuki-Miyaura coupling of the spirocyclic amine with fluorenyl-benzimidazole fragments, followed by HCl salt formation for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[2.4]heptane hydrochloride
Reactant of Route 2
5-Azaspiro[2.4]heptane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.